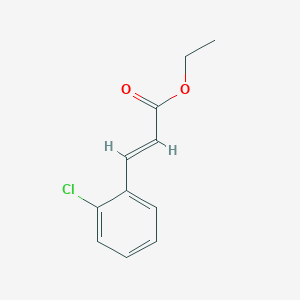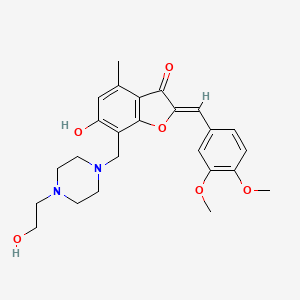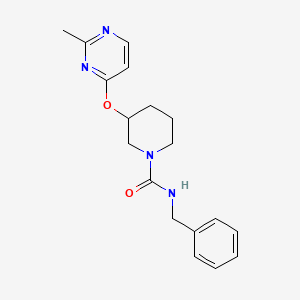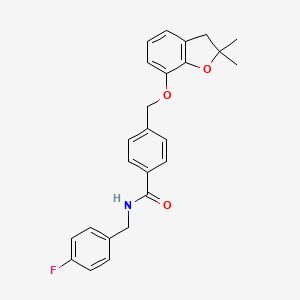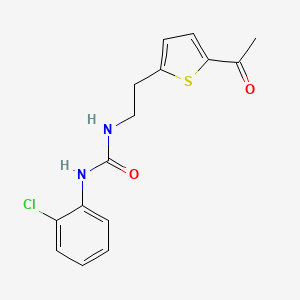
1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(2-chlorophenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(2-chlorophenyl)urea, commonly known as ACU, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. ACU belongs to the class of urea derivatives and possesses unique chemical properties that make it an attractive candidate for medicinal chemistry research.
Applications De Recherche Scientifique
Antibacterial and Antifungal Activity
One application of urea derivatives, which are structurally related to 1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(2-chlorophenyl)urea, is in the synthesis of compounds with antibacterial and antifungal properties. For instance, the study by Sujatha, Shilpa, and Gani (2019) synthesized compounds that exhibited significant antibacterial and antifungal activities against various Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans (Sujatha, Shilpa, & Gani, 2019).
Corrosion Inhibition
Another application of similar urea derivatives is in the field of corrosion inhibition. Mistry et al. (2011) researched the effects of 1,3,5-triazinyl urea derivatives as corrosion inhibitors for mild steel in hydrochloric acid solutions, demonstrating their effectiveness in reducing corrosion (Mistry, Patel, Patel, & Jauhari, 2011).
Plant Growth Regulation
Urea derivatives also find applications in agriculture, particularly as plant growth regulators. Xin-jian, Xian-sheng, and Sheng (2006) synthesized urea derivatives that showed good activity as plant growth regulators (Song Xin-jian, Gong Xian-sheng, & W. Sheng, 2006).
Pharmacological Research
In the realm of pharmacology, urea derivatives are used as research tools and potential drug leads. Croston et al. (2002) discovered a nonpeptidic agonist of the urotensin-II receptor, highlighting the potential of these compounds in drug development (Croston et al., 2002).
Antioxidant Activity
Urea derivatives are also investigated for their antioxidant properties. Reddy et al. (2015) synthesized a series of urea derivatives with thiazole moieties, which were tested for their in vitro antioxidant activity (M. V. B. Reddy et al., 2015).
Inhibition of Chitin Synthesis
In insect control, certain urea derivatives act as inhibitors of chitin synthesis. Deul, D. Jong, and Kortenbach (1978) presented findings on how specific urea insecticides block chitin synthesis in insect larvae (D. Deul, B. D. Jong, & J. Kortenbach, 1978).
Synthesis and Characterization
Urea derivatives are often synthesized and characterized for various applications. Nishiwaki (1967) studied the acetylation of 2-isovalerythiophene, leading to the synthesis of various urea derivatives (T. Nishiwaki, 1967).
Propriétés
IUPAC Name |
1-[2-(5-acetylthiophen-2-yl)ethyl]-3-(2-chlorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2S/c1-10(19)14-7-6-11(21-14)8-9-17-15(20)18-13-5-3-2-4-12(13)16/h2-7H,8-9H2,1H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWXZEJJFIAWLSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)CCNC(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(2-chlorophenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-[2-[4-[2-(2-Aminoethoxy)ethyl]piperazin-1-yl]ethylamino]ethoxy]ethanamine](/img/structure/B2476502.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2476503.png)
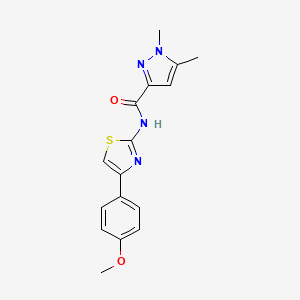
![3-methyl-1-(2-methylpropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[2,3-d]pyrimidine-2,4,5-trione](/img/structure/B2476508.png)

![7-[(2,2,2-trifluoroacetyl)amino]-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl 2-thiophenecarboxylate](/img/structure/B2476510.png)
![2-([1,1'-biphenyl]-4-yl)-N-(2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2476512.png)


![1-butyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2476517.png)
